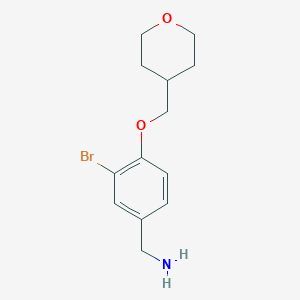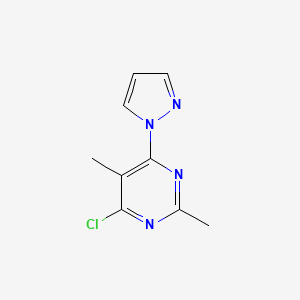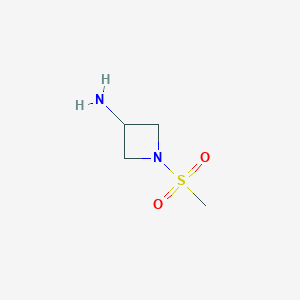![molecular formula C6H11ClN2O3S B1454519 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile CAS No. 1343675-60-4](/img/structure/B1454519.png)
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile
Vue d'ensemble
Description
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a chemical compound with the CAS Number: 1343675-60-4 . It has a molecular weight of 226.68 and its IUPAC name is 2-cyanoethyl(2-methoxyethyl)sulfamoyl chloride . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is 1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 . The InChI key is CPELKQYFRJBIPL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a liquid . It has a molecular weight of 226.68 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Separation and Purification in Biological Production
1,3-Propanediol and 2,3-butanediol are chemicals with extensive applications, including their biological production. The complex and costly separation of these diols from fermentation broths is a significant part of their production cost. Various separation methods, including evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction, have been explored. However, no single method has proved to be simple and efficient, and improvements are especially needed regarding yield, purity, and energy consumption. Future perspectives suggest that separation technologies like aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations deserve more attention (Xiu & Zeng, 2008).
Synthesis and Applications of Phosphonic Acid
Phosphonic acid, with a phosphorus atom bonded to three oxygen atoms and one carbon atom, is utilized in various applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties. Its bioactive properties make it useful in drugs, pro-drugs, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as a phosphoantigen. This versatility covers a broad spectrum of research fields, including chemistry, biology, and physics, making the synthesis of phosphonic acids a crucial topic for numerous research projects. Various synthesis methods are reviewed, highlighting the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure as the best methods to prepare phosphonic acids (Sevrain et al., 2017).
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELKQYFRJBIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)







![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)
